![molecular formula C11H18O2 B14388065 2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.5]decane CAS No. 89995-43-7](/img/structure/B14388065.png)
2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[45]decane is an organic compound with the molecular formula C10H16O2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.5]decane typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a ketal intermediate, which then undergoes further reactions to form the spiro compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds, amines.
Scientific Research Applications
2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decane: A related spiro compound with similar structural features.
Cyclohexanone ethylene acetal: Another compound with a similar ketal structure.
2,2-Pentamethylene-1,3-dioxolane: A compound with a related dioxolane ring system.
Uniqueness
2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.5]decane is unique due to its specific spiro structure and the presence of a methylidene group. This gives it distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
89995-43-7 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
3,3-dimethyl-2-methylidene-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C11H18O2/c1-9-10(2,3)13-11(12-9)7-5-4-6-8-11/h1,4-8H2,2-3H3 |
InChI Key |
IZWJGSITTYJCHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C)OC2(O1)CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-[(2-Chlorophenyl)imino]-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14387994.png)
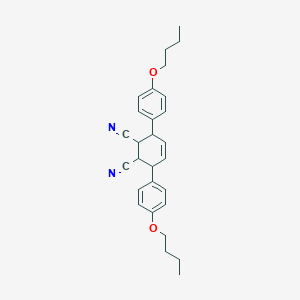
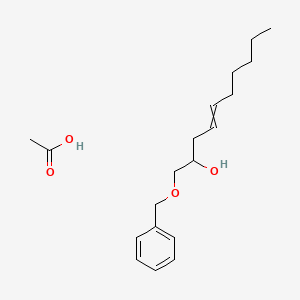
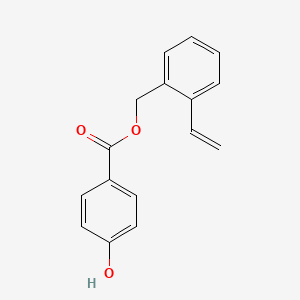
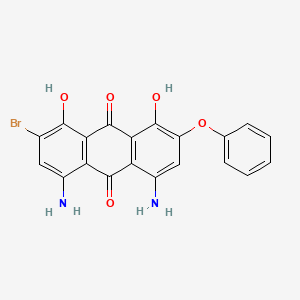


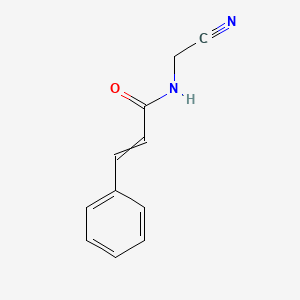
carbamoyl}amino)benzoic acid](/img/structure/B14388047.png)
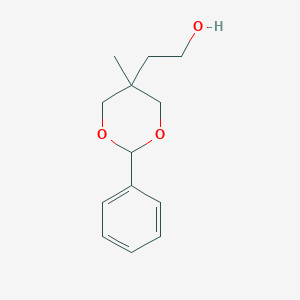
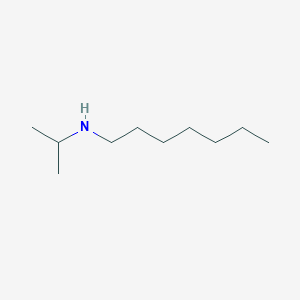
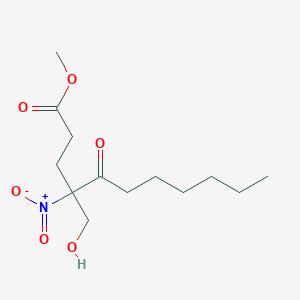
![2-[3-(Prop-2-en-1-yl)phenyl]-1,3-dioxolane](/img/structure/B14388085.png)
